molecular formula C8H5BrN2OS2 B1487917 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1485644-56-1

6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1487917
M. Wt: 289.2 g/mol
InChI Key: BGKHDTLIEKTAHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s overall shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromothiophene group is likely to be reactive, particularly in reactions involving halogen exchange or coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role in determining properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research demonstrates that derivatives of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, show significant antibacterial and antifungal activity. This is underlined by a solvent-free synthesis method that yields pure products readily and efficiently, indicating potential for medicinal and pharmacological applications in combating microbial infections (Sharma et al., 2022).

Antimicrobial Evaluation

Further studies reveal the antimicrobial properties of novel compounds synthesized from similar dihydropyrimidin-2-(1H)-thione derivatives. These studies involve structural elucidation and assessing the antimicrobial efficacy of the compounds, showcasing their potential in creating effective antimicrobial agents (Gomha et al., 2018).

Drug Synthesis and Binding Studies

Research into the synthesis of novel compounds using 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a building block is prominent. This includes the synthesis of compounds aimed at evaluating their binding and efficacy against certain viruses, such as the variola virus. These studies highlight the compound's role in drug development and virus treatment strategies (Gerçek et al., 2022).

Antiproliferative Effects

The compound and its derivatives have also been examined for their antiproliferative effects, particularly in the context of cancer research. This includes the evaluation of synthesized compounds for their ability to inhibit the growth of certain cancer cell lines, contributing to the field of cancer therapy and drug development (Nishimura et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Brominated compounds, for example, can be hazardous and require careful handling .

Future Directions

The study and application of this compound could have potential in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

6-(5-bromothiophen-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHDTLIEKTAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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